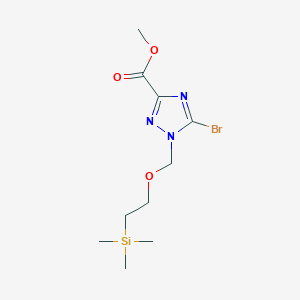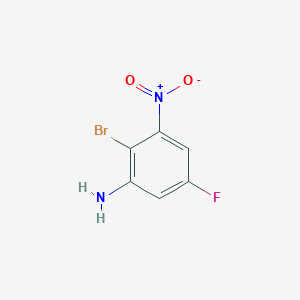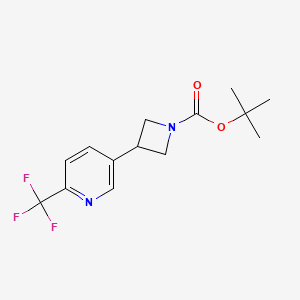![molecular formula C16H12Cl2N2O3S B13933672 2-Chloro-5-({[(2-chloro-4-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13933672.png)
2-Chloro-5-({[(2-chloro-4-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-CHLORO-5-[[[(2-CHLORO-4-METHYLBENZOYL)AMINO]THIOXOMETHYL]AMINO]-BENZOIC ACID is a complex organic compound characterized by its chlorinated benzoic acid structure This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-5-[[[(2-CHLORO-4-METHYLBENZOYL)AMINO]THIOXOMETHYL]AMINO]-BENZOIC ACID typically involves multi-step organic reactions. One common approach is the reaction of 2-chloro-4-methylbenzoic acid with thiosemicarbazide under controlled conditions to form the intermediate product. This intermediate is then further reacted with 2-chlorobenzoic acid in the presence of a suitable catalyst to yield the final compound. The reaction conditions often require precise temperature control and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and purification to ensure the final product meets the required specifications. Advanced techniques like high-performance liquid chromatography (HPLC) may be employed to monitor the reaction progress and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-CHLORO-5-[[[(2-CHLORO-4-METHYLBENZOYL)AMINO]THIOXOMETHYL]AMINO]-BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxomethyl group to a thiol or sulfide group.
Substitution: The chlorine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-CHLORO-5-[[[(2-CHLORO-4-METHYLBENZOYL)AMINO]THIOXOMETHYL]AMINO]-BENZOIC ACID has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-CHLORO-5-[[[(2-CHLORO-4-METHYLBENZOYL)AMINO]THIOXOMETHYL]AMINO]-BENZOIC ACID involves its interaction with specific molecular targets. The compound’s thioxomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-CHLORO-4-METHYLBENZOIC ACID: A precursor in the synthesis of the target compound, sharing a similar benzoic acid structure.
2-CHLOROBENZOIC ACID: Another precursor with a simpler structure, used in various organic synthesis reactions.
THIOSEMICARBAZIDE: A key reagent in the synthesis, contributing the thioxomethyl group to the final compound.
Uniqueness
2-CHLORO-5-[[[(2-CHLORO-4-METHYLBENZOYL)AMINO]THIOXOMETHYL]AMINO]-BENZOIC ACID is unique due to its combination of multiple chlorine atoms and a thioxomethyl group, which imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and industrial applications, distinguishing it from simpler analogs.
Propiedades
Fórmula molecular |
C16H12Cl2N2O3S |
|---|---|
Peso molecular |
383.2 g/mol |
Nombre IUPAC |
2-chloro-5-[(2-chloro-4-methylbenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C16H12Cl2N2O3S/c1-8-2-4-10(13(18)6-8)14(21)20-16(24)19-9-3-5-12(17)11(7-9)15(22)23/h2-7H,1H3,(H,22,23)(H2,19,20,21,24) |
Clave InChI |
QFHVXLXMVZWCPM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-[2-(Dimethylamino)ethoxy]-5-methylphenyl]-Na(2)-2-pyrazinylurea](/img/structure/B13933595.png)












